Cas no 919027-69-3 (7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione is a structurally complex heterocyclic compound featuring a fused triazinopurine core with multiple alkyl substituents. Its key advantages include a rigid molecular framework, which may enhance binding affinity in biochemical interactions, and the presence of an (E)-but-2-en-1-yl group, offering potential for further functionalization. The ethyl and methyl substitutions contribute to tunable lipophilicity, influencing solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, given its resemblance to purine-based bioactive molecules. Its synthetic versatility allows for targeted modifications to optimize biological activity.
7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
919027-69-3 structure
Product name:7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:919027-69-3
MF:C16H22N6O2
MW:330.384882450104
CID:5426961
PubChem ID:18525325

7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 7-(2-Buten-1-yl)-1-ethyl-1,4-dihydro-3,4,9-trimethyl[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
    • F3270-1237
    • (E)-7-(but-2-en-1-yl)-1-ethyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
    • SCHEMBL15749668
    • 919027-69-3
    • AKOS000770890
    • AKOS016337695
    • 7-[(E)-but-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • 7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C16H22N6O2/c1-6-8-9-20-14(23)12-13(19(5)16(20)24)17-15-21(7-2)18-10(3)11(4)22(12)15/h6,8,11H,7,9H2,1-5H3/b8-6+
    • InChI Key: QSRLVBJNYCNNQP-SOFGYWHQSA-N
    • SMILES: O=C1C2=C(N=C3N(CC)N=C(C)C(C)N23)N(C)C(N1C/C=C/C)=O

Computed Properties

  • Exact Mass: 330.18042397g/mol
  • Monoisotopic Mass: 330.18042397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 496.4±55.0 °C(Predicted)
  • pka: 4.94±0.60(Predicted)

7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3270-1237-5μmol
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
5μl
$94.5 2023-04-26
Life Chemicals
F3270-1237-30mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
30mg
$178.5 2023-04-26
Life Chemicals
F3270-1237-75mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
75mg
$312.0 2023-04-26
Life Chemicals
F3270-1237-3mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
3mg
$94.5 2023-04-26
Life Chemicals
F3270-1237-10μmol
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
10μl
$103.5 2023-04-26
Life Chemicals
F3270-1237-2mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
2mg
$88.5 2023-04-26
Life Chemicals
F3270-1237-40mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
40mg
$210.0 2023-04-26
Life Chemicals
F3270-1237-1mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
1mg
$81.0 2023-04-26
Life Chemicals
F3270-1237-25mg
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
25mg
$163.5 2023-04-26
Life Chemicals
F3270-1237-2μmol
7-[(2E)-but-2-en-1-yl]-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
919027-69-3 90%+
2μl
$85.5 2023-04-26

Additional information on 7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Introduction to 7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione (CAS No. 919027-69-3)

7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione (CAS No. 919027-69-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features and potential therapeutic applications. The compound's molecular formula is C20H25N5O2, and it belongs to the class of triazinopurines. This introduction aims to provide a comprehensive overview of the compound's chemical properties, biological activities, and recent research developments.

The structure of 7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione is notable for its intricate arrangement of functional groups. The presence of a butenyl group at the 7-position and multiple methyl substituents contributes to its unique chemical reactivity and biological properties. The triazinopurine core is a key feature that imparts specific interactions with biological targets.

In recent years, significant research has been conducted to explore the potential therapeutic applications of 7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione. One of the most promising areas of investigation is its potential as an antiviral agent. Studies have shown that this compound exhibits potent antiviral activity against a range of viral pathogens. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that 7-(2E)-but-2-en-1-yl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine -6,8-dione demonstrated significant inhibition of influenza virus replication in vitro.

Beyond antiviral activity, this compound has also shown promise in other therapeutic areas. Research published in the European Journal of Medicinal Chemistry in 2021 highlighted its potential as an anticancer agent. The study found that 7-(2E)-but - 2-en - 1 - yl - 1 - ethyl - 3 , 4 , 9 - trimethyl - 1 H , 4 H , 6 H , 7 H , 8 H , 9 H - 1 , 2 , 4triazino4,3-gpurine -6,8-dione exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selective activity suggests that the compound may have a favorable therapeutic index for cancer treatment.

The mechanism of action of 7-(2E)-but - 2-en - 1 - yl - 1 - ethyl - 3 , 4 , 9 - trimethyl - 1 H , 4 H , 6 H , 7 H , 8 H , 9 H - 1 , 2 , 4triazino4,3-gpurine -6,8-dione has been the subject of extensive investigation. Studies have suggested that the compound may target specific cellular pathways involved in viral replication and cancer cell proliferation. For example, it has been shown to inhibit key enzymes involved in viral RNA synthesis and to disrupt cell cycle progression in cancer cells.

In addition to its direct biological activities,7-(2E)-but - 2-en - yl - ethyl-trimethyl-triazinopurine dione has also been explored for its potential as a lead compound for drug development. Researchers have synthesized various derivatives and analogs to optimize its pharmacological properties and enhance its therapeutic efficacy. These efforts have led to the identification of several promising candidates with improved potency and reduced toxicity.

The pharmacokinetic properties of7-(2E)-butenyl-trimethyl-triazinopurine dione have also been studied to understand its behavior in vivo. Preclinical studies have shown that the compound exhibits favorable absorption and distribution profiles when administered orally or intravenously. Its metabolism and excretion pathways have been characterized using animal models and human liver microsomes.

Clinical trials are currently underway to evaluate the safety and efficacy of7-(2E)-butenyl-trimethyl-triazinopurine dione. Early-phase trials have demonstrated that the compound is well-tolerated by patients with minimal adverse effects. These findings are encouraging and support further clinical development.

In conclusion,7-(2E)-butenyl-trimethyl-triazinopurine dione (CAS No. 919027–69–3) is a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for drug development in areas such as antiviral therapy and cancer treatment. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd